Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester
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Overview
Description
Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester, also known as thiobencarb, is a chemical compound with the molecular formula C₁₂H₁₆ClNOS and a molecular weight of 257.78 g/mol . It is primarily used as a systemic, pre-emergence herbicide to control grasses and broad-leaved weeds in crops such as rice, lettuce, celery, and endive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester typically involves the reaction of diethylamine with carbon disulfide to form diethyl dithiocarbamate. This intermediate is then reacted with 4-chlorobenzyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant physiology and its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Widely used in agriculture as a herbicide to control weed growth
Mechanism of Action
The mechanism of action of carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester involves the inhibition of lipid synthesis in plants. This leads to the disruption of cell membrane integrity and ultimately results in the death of the plant. The compound targets specific enzymes involved in the biosynthesis of fatty acids, which are essential for cell membrane formation .
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, diethyl-, S-(4-chlorophenyl)methyl ester
- Carbamic acid, diethylthio-, S-(p-chlorobenzyl) ester
- p-Chlorobenzyl diethylthiolcarbamate
- p-Chlorobenzyl N,N-diethylthiolcarbamate
Uniqueness
Carbamothioic acid, diethyl-, S-(4-chlorophenyl) ester is unique due to its specific structure, which imparts distinct herbicidal properties. Its ability to inhibit lipid synthesis in plants makes it particularly effective in controlling a wide range of weeds. Additionally, its chemical stability and ease of synthesis contribute to its widespread use in agriculture .
Properties
CAS No. |
51861-26-8 |
---|---|
Molecular Formula |
C11H14ClNOS |
Molecular Weight |
243.75 g/mol |
IUPAC Name |
S-(4-chlorophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H14ClNOS/c1-3-13(4-2)11(14)15-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
MVNBYPZWPKBFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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